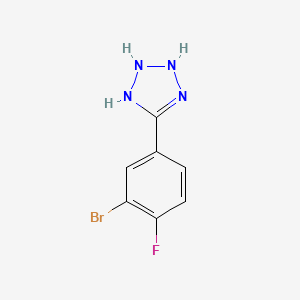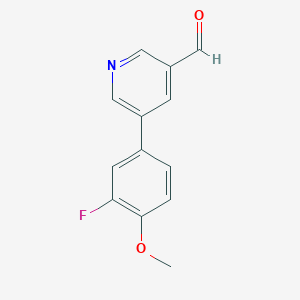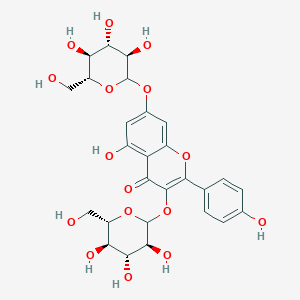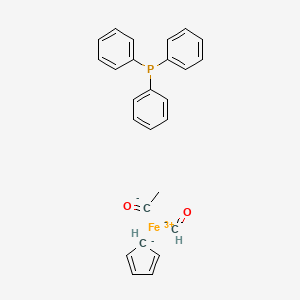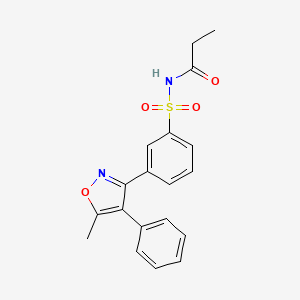
N-((3-(5-methyl-4-phenylisoxazol-3-yl)phenyl)sulfonyl)propionamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
N-((3-(5-methyl-4-phenylisoxazol-3-yl)phenyl)sulfonyl)propionamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur with nucleophiles like amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
N-((3-(5-methyl-4-phenylisoxazol-3-yl)phenyl)sulfonyl)propionamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of N-((3-(5-methyl-4-phenylisoxazol-3-yl)phenyl)sulfonyl)propionamide involves the selective inhibition of the COX-2 enzyme. By binding to the active site of COX-2, the compound prevents the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain . This selective inhibition reduces the risk of gastrointestinal side effects commonly associated with non-selective COX inhibitors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Parecoxib: A prodrug of valdecoxib, also a selective COX-2 inhibitor.
Valdecoxib: Another selective COX-2 inhibitor with similar anti-inflammatory properties.
Uniqueness
N-((3-(5-methyl-4-phenylisoxazol-3-yl)phenyl)sulfonyl)propionamide is unique due to its specific structural features that confer high selectivity for COX-2 over COX-1, reducing the risk of adverse effects . Its chemical stability and solubility also make it a valuable compound for pharmaceutical development .
Eigenschaften
Molekularformel |
C19H18N2O4S |
|---|---|
Molekulargewicht |
370.4 g/mol |
IUPAC-Name |
N-[3-(5-methyl-4-phenyl-1,2-oxazol-3-yl)phenyl]sulfonylpropanamide |
InChI |
InChI=1S/C19H18N2O4S/c1-3-17(22)21-26(23,24)16-11-7-10-15(12-16)19-18(13(2)25-20-19)14-8-5-4-6-9-14/h4-12H,3H2,1-2H3,(H,21,22) |
InChI-Schlüssel |
XZUHGDGNTAKJIU-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)NS(=O)(=O)C1=CC=CC(=C1)C2=NOC(=C2C3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


